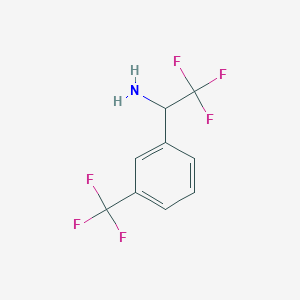

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGZOSNZKNDNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656506 | |

| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65686-68-2 | |

| Record name | 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65686-68-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, a fluorinated amine of significant interest in medicinal chemistry and drug development. The strategic incorporation of two trifluoromethyl groups imparts unique electronic and metabolic properties, making this compound a valuable chiral intermediate for synthesizing novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2] This document details the structural and molecular characteristics, available physical and chemical properties, and spectroscopic data. Furthermore, it outlines a plausible synthetic pathway and discusses the analytical methodologies crucial for its characterization, offering valuable insights for researchers and scientists in the field.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery to enhance a range of pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for several functional groups and can significantly improve metabolic stability, lipophilicity, and binding affinity to target proteins. This compound is a prime example of a molecule designed to leverage these benefits. Its structure, featuring a trifluoroethylamine backbone attached to a trifluoromethyl-substituted phenyl ring, makes it a key building block for creating new chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles.[1][2] This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this important chiral intermediate.

Molecular and Structural Properties

A fundamental understanding of the molecular and structural characteristics of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₆N | [1] |

| Molecular Weight | 243.15 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| CAS Number | 1213841-80-5 ((R)-enantiomer) | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | N/A |

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. While experimental data for this compound is not widely available in the public domain, we can infer some properties based on its structure and data from analogous compounds.

Physical State and Appearance

Based on structurally similar compounds, it is predicted to be a solid at room temperature, likely a white to off-white crystalline powder.

Melting and Boiling Points

Solubility

The presence of two trifluoromethyl groups significantly increases the lipophilicity of the molecule. It is expected to have low solubility in water and higher solubility in organic solvents. A supplier of a similar compound, (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine, suggests it may dissolve in DMSO, ethanol, and DMF.[4]

pKa

The basicity of the amine group is a crucial parameter. The electron-withdrawing effect of the adjacent trifluoromethyl group and the trifluoromethyl-substituted phenyl ring is expected to significantly reduce the pKa of the amine compared to non-fluorinated analogues. For comparison, the predicted pKa of (R)-2,2,2-Trifluoro-1-phenyl-ethanamine is 6.15 ± 0.10.[3][5] The additional trifluoromethyl group on the phenyl ring in the target molecule would likely lead to a similar or slightly lower pKa value.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectra for this exact compound are not publicly available, this section outlines the expected spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methine proton adjacent to the amine and trifluoromethyl group, and the amine protons. The aromatic protons would appear as a complex multiplet in the downfield region. The methine proton would likely be a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group. The amine protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the two aliphatic carbons. The carbons of the two trifluoromethyl groups would appear as quartets due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. Two distinct signals are expected: one for the trifluoromethyl group on the phenyl ring and another for the trifluoromethyl group on the ethylamine chain. The chemical shifts of these signals would provide valuable information about the electronic environment of each group.[6]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of a trifluoromethyl group and other characteristic fragments of the molecule.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, likely starting from 3-(trifluoromethyl)benzaldehyde or a related precursor. A plausible synthetic workflow is outlined below.

Caption: A potential synthetic route to the target compound.

A key intermediate in a plausible synthesis is 1-[3-(trifluoromethyl)phenyl]ethanone oxime.[7] The synthesis of this intermediate can be achieved through various methods, including the reaction of 3-trifluoromethyl acetophenone with a hydroxylamine salt.[7] Subsequent reduction of the oxime would yield the corresponding amine. The introduction of the second trifluoromethyl group would likely involve a precursor already containing this moiety.

Purification of the final product would typically involve column chromatography followed by recrystallization or distillation to achieve high purity.

Applications in Drug Discovery

This compound is a valuable chiral intermediate for the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2] The presence of the trifluoromethyl groups can enhance metabolic stability and improve the ability of the molecule to cross the blood-brain barrier.[1] These properties are highly desirable in the development of antidepressants, antipsychotics, and other neuroactive drugs.[1][2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. It is recommended to store this compound at 2-8°C, protected from light, and under an inert gas atmosphere.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Conclusion

This compound represents a strategically designed building block for the advancement of medicinal chemistry. Its unique physicochemical properties, imparted by the dual trifluoromethyl substitution, offer significant potential for the development of novel therapeutics with enhanced pharmacological profiles. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive overview based on its known characteristics and data from closely related analogues. Further research and publication of detailed experimental findings will undoubtedly facilitate its broader application in the scientific community.

References

-

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. MySkinRecipes. [Link]

-

Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. LookChem. [Link]

-

2,2,2-Trifluoroethanol. Wikipedia. [Link]

- WO 2021/171301 A1 - A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.

-

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. PubChem. [Link]

-

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. MySkinRecipes. [Link]

-

2,2,2-Trifluoro-1-phenyl-ethylamine. ChemBK. [Link]

-

(+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]

- WO2021117057A1 - Polymorph of n-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and process for preparation thereof.

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

Ethanamine, 2,2,2-trifluoro-. PubChem. [Link]

-

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. AMERICAN ELEMENTS. [Link]

Sources

- 1. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine [myskinrecipes.com]

- 2. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine [myskinrecipes.com]

- 3. (R)-2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE | 22038-85-3 [chemicalbook.com]

- 4. (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine | Others 15 | 127852-30-6 | Invivochem [invivochem.com]

- 5. chembk.com [chembk.com]

- 6. rsc.org [rsc.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Introduction

In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The compound 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine serves as a quintessential example of a molecule whose structural complexity is defined by its fluorine content. Possessing two distinct trifluoromethyl (CF₃) groups—one on the aliphatic side chain and one on the aromatic ring—this molecule presents a unique and instructive case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the ¹³C NMR spectroscopy of this compound. We will move beyond a simple prediction of spectral peaks to explore the underlying principles that govern the observed chemical shifts and coupling constants. This paper is designed for researchers, scientists, and drug development professionals who seek to leverage ¹³C NMR not just as a characterization tool, but as a predictive instrument for understanding the electronic environment of complex fluorinated molecules.

Theoretical Framework: The Influence of Fluorine in ¹³C NMR

The ¹³C nucleus, with a natural abundance of only 1.1% and a low magnetogyric ratio, is inherently less sensitive than the ¹H nucleus.[2] Consequently, ¹³C NMR experiments require more concentrated samples or longer acquisition times.[3] Spectra are typically acquired with broadband proton decoupling, which collapses ¹³C-¹H spin-spin couplings into singlets, simplifying the spectrum and providing a sensitivity boost via the Nuclear Overhauser Effect (NOE).[4]

The presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance, introduces significant and informative complexity into ¹³C NMR spectra. This complexity arises from two primary effects:

-

Chemical Shift Perturbation : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect deshields adjacent carbon nuclei, causing their resonance signals to shift downfield (to higher ppm values). The influence of a CF₃ group on aromatic ring chemical shifts is a well-documented phenomenon.[5]

-

Spin-Spin Coupling (J-coupling) : The interaction between the magnetic moments of ¹³C and ¹⁹F nuclei is transmitted through the bonding electrons, a phenomenon known as scalar or J-coupling.[6] This coupling results in the splitting of ¹³C signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), attenuates with the number of bonds separating the coupled nuclei.

-

One-Bond Coupling (¹JCF) : This is a very large coupling, typically observed in the range of 250-300 Hz for CF₃ groups.[7][8]

-

Two-Bond Coupling (²JCF) : Coupling through two bonds is also significant, often in the range of 30-40 Hz.[9]

-

Three-Bond and Long-Range Coupling (³JCF, ⁿJCF) : Couplings over three or more bonds are smaller (typically 0-10 Hz) but are often observable and provide crucial connectivity information.[9][10]

-

For a CF₃ group, each carbon signal will theoretically be split into a quartet (due to coupling to three equivalent ¹⁹F nuclei) following the n+1 rule. The observation of these characteristic quartets is a hallmark of fluorinated compounds in ¹³C NMR.[11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹³C NMR spectrum of a fluorinated compound requires careful consideration of sample preparation and acquisition parameters to ensure accurate representation of all carbon signals, particularly the quaternary and CF₃ carbons which can have long relaxation times.

Step 1: Sample Preparation

-

Analyte Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities.

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common and suitable choice.

-

Concentration : Due to the low sensitivity of ¹³C NMR, a relatively high concentration is required.[3] A target concentration of 50-100 mg of the analyte in 0.6-0.7 mL of solvent is recommended for obtaining a spectrum with a good signal-to-noise ratio in a reasonable timeframe (e.g., 20-60 minutes).[12]

-

Filtration : To ensure optimal magnetic field homogeneity and sharp spectral lines, filter the final solution through a pipette with a small plug of glass wool directly into a clean, high-quality NMR tube. This removes any particulate matter.

-

Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13] Alternatively, the residual solvent peak (CDCl₃) can be used for calibration (δ = 77.16 ppm).

Step 2: NMR Data Acquisition

The following parameters are recommended for a standard ¹³C{¹H} experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse program with a 30° pulse angle. |

| Pulse Angle | 30° | A smaller pulse angle (compared to 90°) allows for a shorter relaxation delay, improving signal-to-noise per unit time for carbons with long T₁ relaxation times (e.g., quaternary carbons and CF₃ groups).[11][14] |

| Relaxation Delay (D1) | 2.0 seconds | A compromise to allow for sufficient, though not complete, relaxation of most carbons between scans, optimizing experimental time. |

| Acquisition Time (AQ) | 1.0 - 1.5 seconds | Ensures adequate digital resolution to resolve couplings and sharp peaks. |

| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is necessary to achieve a good signal-to-noise ratio for the low-abundance ¹³C nucleus. This may need to be increased for more dilute samples. |

| Spectral Width (SW) | 250 ppm (0-250 ppm) | A wide spectral window is necessary to encompass both the aliphatic and aromatic regions, including the highly deshielded carbonyl region, ensuring no peaks are folded. |

| Decoupling | Broadband ¹H Decoupling | To simplify the spectrum by collapsing ¹³C-¹H couplings.[4][15] Note: ¹³C-¹⁹F couplings will remain. |

Spectral Analysis and Interpretation

The structure of this compound is asymmetric, meaning all 10 carbon atoms are chemically non-equivalent and should produce distinct signals in the ¹³C NMR spectrum.

Caption: Molecular structure with carbon atom labeling.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹³C NMR spectral data. The chemical shifts are estimated based on standard values for substituted ethanes and benzenes, taking into account the strong inductive effects of the -CF₃ and -CH(NH₂)CF₃ substituents.

| Carbon Label | Predicted Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constant(s) (Hz) | Rationale |

| C2 (CH-C F₃) | 124 - 128 | Quartet (q) | ¹JCF ≈ 275 - 285 | Direct attachment to three F atoms results in a large one-bond coupling.[9] |

| C1 (C H-CF₃) | 55 - 60 | Quartet (q) | ²JCF ≈ 30 - 35 | Two-bond coupling to the aliphatic CF₃ group. |

| Ring C F₃ | 123 - 126 | Quartet (q) | ¹JCF ≈ 270 - 275 | Direct attachment to three F atoms results in a large one-bond coupling.[9] |

| C-meta (C-CF₃) | 131 - 134 | Quartet (q) | ²JCF ≈ 32 - 38 | Two-bond coupling to the aromatic CF₃ group.[9] |

| C-ipso | 140 - 144 | Triplet (t) or Multiplet (m) | ³JCF ≈ 3 - 5 | Three-bond coupling to the aliphatic CF₃ group. |

| C-ortho | 126 - 129 | Quartet (q) | ³JCF ≈ 4 - 6 | Three-bond coupling to the aromatic CF₃ group. |

| C-para | 124 - 127 | Quartet (q) | ⁴JCF ≈ 1 - 3 | Four-bond coupling to the aromatic CF₃ group. |

| C-ortho' | 132 - 135 | Singlet (s) or small m | ⁴JCF ≈ 1-2 (aliphatic) | Four-bond coupling to the aliphatic CF₃ group. |

| C-meta' | 129 - 132 | Singlet (s) or small m | ⁵JCF < 1 | Five-bond coupling to the aromatic CF₃ group (likely unresolved). |

Detailed Analysis of Coupling Patterns

The beauty of analyzing this molecule lies in dissecting the coupling network from the two distinct CF₃ groups.

Caption: Key ¹³C-¹⁹F J-coupling relationships in the molecule.

-

The Aliphatic CF₃ Group : The C2 carbon will appear as a distinct quartet with a very large coupling constant (¹JCF). The adjacent methine carbon, C1, will also be a quartet, but with a much smaller two-bond coupling constant (²JCF). This coupling propagates further to the ipso-carbon of the aromatic ring, which may appear as a multiplet due to this three-bond coupling.

-

The Aromatic CF₃ Group : Similarly, the carbon of the aromatic CF₃ group will be a quartet with a large ¹JCF. The carbon to which it is attached, C-meta, will exhibit a clear quartet with a characteristic ²JCF value. The ortho and para carbons relative to the CF₃ group will also be split, though with progressively smaller coupling constants (³JCF and ⁴JCF, respectively). Carbons further away are unlikely to show resolved coupling.

The Utility of DEPT Spectroscopy

To unambiguously assign the carbon signals, particularly in the crowded aromatic region (120-145 ppm), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.[16][17][18] A DEPT-135 experiment would differentiate the carbons based on the number of attached protons:

-

CH carbons (C1, C-ortho, C-para, C-ortho', C-meta') would show positive signals.

-

CH₂ carbons (none in this molecule) would show negative signals.

-

Quaternary carbons (C-ipso, C-meta) and CF₃ carbons would be absent .

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, one can definitively identify the quaternary carbons by their absence in the DEPT spectrum. This allows for the confident assignment of the C-ipso and C-meta signals.

Conclusion

The ¹³C NMR analysis of this compound is a powerful exercise in modern structural elucidation. The spectrum is rich with information, dictated entirely by the influence of its two distinct trifluoromethyl groups. By understanding the fundamental principles of C-F coupling and the inductive effects on chemical shifts, a scientist can move from simple observation to a detailed and predictive analysis of the molecule's electronic architecture. A systematic approach, combining a standard proton-decoupled ¹³C experiment with an editing technique like DEPT-135, and supported by a robust experimental protocol, allows for the complete and confident assignment of all ten carbon resonances. This level of detailed structural insight is critical for quality control, reaction monitoring, and understanding structure-activity relationships in the development of novel fluorinated compounds.

References

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from Professor Hans Reich's collection at UW-Madison. [Link]

-

Haw, J. F., & Maciel, G. E. (1983). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. e-Publications@Marquette. [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved January 27, 2026. [Link]

-

Peng, P., et al. (2006). Solid-State NMR Analysis of Fluorinated Single-Walled Carbon Nanotubes. Barron Research Group - Rice University. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved January 27, 2026. [Link]

-

Soderberg, T. (n.d.). The basics of 13C-NMR spectroscopy. Organic Chemistry with a Biological Emphasis. [Link]

-

UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 27, 2026. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 27, 2026. [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved January 27, 2026. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved January 27, 2026. [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. [Link]

-

ResearchGate. (n.d.). High-Resolution Solid-State13C NMR of Fluoropolymers. Retrieved January 27, 2026. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from University of California, Santa Barbara. [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Supporting Information for a publication. (n.d.). General information on NMR spectra. Source not specified. [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! Retrieved January 27, 2026. [Link]

-

Kurutz, J. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved January 27, 2026. [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved January 27, 2026. [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved January 27, 2026. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved January 27, 2026. [Link]

-

Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(8), 1184-1191. [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved January 27, 2026. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved January 27, 2026. [Link]

-

University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved January 27, 2026. [Link]

-

Exarchou, V., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry, 51(6), 356-363. [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Harvard University. [Link]

-

The Organic Chemistry Tutor. (2023, December 10). Carbon-13 NMR Spectroscopy Explained. YouTube. [Link]

-

Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1H and 13C Spectra. In Handbook of NMR Spectroscopy. [Link]

-

Helgee, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2963-2972. [Link]

-

13C NMR spectroscopy. (n.d.). Indian Institute of Technology Delhi. [Link]

-

Theis, T., et al. (2017). 13C-Decoupled J-Coupling Spectroscopy Using Two-Dimensional Nuclear Magnetic Resonance at Zero-Field. The Journal of Physical Chemistry Letters, 8(7), 1439-1444. [Link]

-

Professor Dave Explains. (2017, December 14). 12.03 Carbon-13 DEPT NMR Spectroscopy. YouTube. [Link]

-

Sample Preparation and Positioning. (n.d.). University of California, Irvine. [Link]

-

Giraud, M., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1776-1779. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved January 27, 2026. [Link]

-

Facey, G. (2008). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]

-

Wang, F., et al. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. J-coupling - Wikipedia [en.wikipedia.org]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. jeolusa.com [jeolusa.com]

- 9. rsc.org [rsc.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. biophysics.org [biophysics.org]

- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 18. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

The Trifluoromethylated Phenyl Ethanamine Core: A Strategic Guide to Unlocking Novel Biological Activity

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.skku.edu [pure.skku.edu]

- 12. Fenfluramine - Wikipedia [en.wikipedia.org]

- 13. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 18. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amphetamine-related drugs neurotoxicity in humans and in experimental animals: Main mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine: A Key Intermediate in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, a fluorinated amine of significant interest in medicinal chemistry. The strategic incorporation of two trifluoromethyl groups imparts unique properties to this molecule, making it a valuable building block in the synthesis of novel therapeutic agents. This document will delve into its chemical identity, physicochemical properties, a validated synthetic pathway, and its applications, with a particular focus on its role in the development of central nervous system (CNS) active compounds.

Chemical Identity and Structural Elucidation

This compound is a chiral compound. While this guide primarily addresses the racemic mixture, much of the available data pertains to the (R)-enantiomer, which is a significant chiral intermediate in pharmaceutical synthesis.[1][2]

International Chemical Identifier (InChI):

-

InChI: InChI=1S/C9H7F6N/c10-8(11,12)6(16)4-2-1-3-5(7(4)13,14)15/h1-4,6H,16H2

Canonical SMILES: C1=CC(=CC(=C1)C(C(F)(F)F)N)C(F)(F)F

Molecular Formula: C₉H₇F₆N[1][2]

Molecular Weight: 243.15 g/mol [1][2]

CAS Number:

-

A dedicated CAS number for the racemic mixture is not prominently available.

-

The CAS number for the (R)-enantiomer is 1213841-80-5.[1][2]

Caption: 2D structure of this compound.

Physicochemical and Predicted Spectral Properties

The introduction of trifluoromethyl groups significantly influences the physicochemical properties of organic molecules, often enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₆N | [1][2] |

| Molecular Weight | 243.15 g/mol | [1][2] |

| Appearance | White to off-white solid (for the (R)-enantiomer) | Inferred from related compounds |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [1][2] |

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely available, the following are predicted data based on its structure.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.8-7.5 (m, 4H, Ar-H), ~4.5 (q, 1H, CH-NH₂), ~1.8 (br s, 2H, NH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~140 (Ar-C), ~131 (q, J ≈ 33 Hz, C-CF₃), ~129 (Ar-CH), ~126 (Ar-CH), ~125 (q, J ≈ 272 Hz, CF₃), ~124 (Ar-CH), ~123 (q, J ≈ 272 Hz, CF₃), ~55 (q, J ≈ 30 Hz, CH-NH₂).

-

Mass Spectrometry (EI): Expected [M]+ at m/z 243. Key fragments would likely arise from the loss of a trifluoromethyl group ([M-69]), and benzylic cleavage.

-

Infrared Spectroscopy (ATR): Key expected peaks (cm⁻¹) would include N-H stretching (~3300-3400), C-H aromatic stretching (~3000-3100), C-F stretching (strong, ~1100-1300), and C=C aromatic stretching (~1450-1600).

Synthesis Pathway: Reductive Amination

A robust and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone. This method is highly efficient and proceeds under mild conditions.

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral Trifluoromethylated Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Critical Role of Chiral Trifluoromethylated Amines

The introduction of a trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone strategy in modern drug discovery. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformation.[1] When the CF₃ group is positioned on a stereogenic carbon adjacent to an amine, it creates a chiral α-trifluoromethylated amine, a privileged scaffold found in numerous pharmaceuticals.[2][3]

However, the stereocontrolled synthesis of these amines presents a significant challenge due to the strong electron-withdrawing nature of the CF₃ group, which influences the reactivity of adjacent functionalities. This guide provides an in-depth overview of robust and field-proven strategies for the asymmetric synthesis of these high-value compounds, focusing on the causality behind methodological choices and providing detailed, actionable protocols.

Foundational Synthetic Strategies: A Comparative Overview

The asymmetric synthesis of chiral CF₃-amines has evolved significantly, moving from reliance on chiral auxiliaries to more elegant and efficient catalytic methods.[2][4] The primary approaches can be broadly categorized into two logical disconnections of the target molecule: formation of the C-N bond or the C-C bond adjacent to the nitrogen.

A general experimental workflow for these syntheses is outlined below.

Caption: General workflow for asymmetric synthesis of chiral amines.

The three dominant strategies discussed in this guide are:

-

Asymmetric Reductive Amination of Trifluoromethyl Ketones: A direct and atom-economical method.

-

Nucleophilic Addition to Trifluoromethyl Imines: A versatile approach using various carbon nucleophiles.

-

Organocatalytic Isomerization of Imines: An emerging, metal-free strategy.[1][5]

Strategy 1: Asymmetric Reductive Amination of Trifluoromethyl Ketones

This strategy is one of the most direct routes to chiral CF₃-amines, involving the condensation of a trifluoromethyl ketone with an amine source, followed by the enantioselective reduction of the resulting imine intermediate. The success of this method hinges on a catalyst that can effectively differentiate the two faces of the prochiral imine.

Mechanistic Insight: The reaction typically proceeds via the in situ formation of a trifluoromethyl ketimine, which is then hydrogenated. The key challenge is to prevent the competing direct reduction of the ketone before imine formation.[6] Ruthenium-based catalysts, particularly those with chiral diphosphine ligands and a diamine backbone, have proven exceptionally effective. The catalyst forms a transient chiral complex with the imine, directing the hydride (from H₂ or a transfer hydrogenation source) to one face of the C=N double bond with high fidelity.

A notable advancement is the use of ammonium acetate (NH₄OAc) as a cheap and readily available nitrogen source for the synthesis of primary amines.[6][7]

Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is adapted from a highly efficient method for synthesizing primary α-(trifluoromethyl)arylmethylamines.[6][7]

Materials:

-

Aryl-trifluoromethyl ketone (1.0 equiv)

-

Ammonium acetate (NH₄OAc) (1.5 equiv)

-

[RuCl₂(p-cymene)]₂ (0.5 mol%)

-

(S,S)-TsDPEN (1.1 mol%)

-

Methanol (MeOH) (0.2 M)

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Pre-formation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN. Add degassed MeOH and stir the mixture at 60 °C for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate oven-dried reaction vessel, add the aryl-trifluoromethyl ketone and ammonium acetate.

-

Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via cannula.

-

Hydrogenation: Place the vessel in a hydrogenation autoclave. Purge the system three times with H₂ gas, then pressurize to 50 bar H₂.

-

Reaction: Stir the reaction mixture vigorously at 60 °C for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy and mass spectrometry.

-

Enantiomeric Excess (e.e.) Determination: Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, IC).

| Substrate (Ar in Ar-CO-CF₃) | Yield (%) | e.e. (%) | Reference |

| Phenyl | 92% | 97% | |

| 4-Chlorophenyl | 85% | 96% | |

| 3-Methoxyphenyl | 91% | 95% | |

| 2-Thienyl | 75% | 88% |

Strategy 2: Catalytic Asymmetric Nucleophilic Addition to Imines

This approach constructs the C-C bond by adding a carbon nucleophile to a pre-formed or in situ-generated trifluoromethyl imine. The versatility of this method is its primary strength, as a wide array of nucleophiles (aryl, alkyl, cyanide, etc.) can be employed.[4]

Causality and Control: Trifluoromethyl imines are highly electrophilic due to the inductive effect of the CF₃ group, making them excellent substrates for nucleophilic attack.[8] Asymmetric control is achieved using a chiral catalyst—often a Lewis acid or a Brønsted acid—that coordinates to the imine. This coordination serves two purposes: it further activates the imine towards attack and creates a chiral environment that dictates the facial selectivity of the incoming nucleophile.

Caption: Catalytic cycle for asymmetric nucleophilic addition.

Protocol: Organocatalytic Strecker Reaction for α-Trifluoromethyl-α-aminonitriles

α-Aminonitriles are valuable synthetic intermediates that can be hydrolyzed to α-amino acids. The Strecker reaction (addition of cyanide) to CF₃-ketimines is a powerful method for their synthesis.[4] This protocol, inspired by the work of Wang and Zhou, utilizes a quinidine-derived urea catalyst.[4]

Materials:

-

N-Aryl trifluoromethyl ketimine (1.0 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

-

Quinidine-derived urea catalyst 24 (5 mol%)

-

Hexafluoroisopropanol (HFIP) (1.0 equiv)

-

Toluene (0.1 M)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the N-aryl trifluoromethyl ketimine and the urea catalyst.

-

Solvent and Additive: Add toluene, followed by hexafluoroisopropanol (HFIP). Cool the mixture to the specified temperature (e.g., -40 °C).

-

Nucleophile Addition: Add trimethylsilyl cyanide (TMSCN) dropwise via syringe.

-

Reaction: Stir the reaction at -40 °C for 24-48 hours. The progress can be monitored by ¹⁹F NMR of crude aliquots, observing the shift from the imine to the product.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.

-

Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the α-aminonitrile.

-

Validation: Characterize the product by NMR and MS. Determine the enantiomeric excess using chiral HPLC.

Strategy 3: Organocatalytic Asymmetric Isomerization

A more recent and highly innovative strategy involves the 1,3-proton shift of a trifluoromethyl imine to its corresponding enamine, which then tautomerizes to the chiral amine product.[1][5] This transformation is an atom-economical isomerization process.

Mechanistic Rationale: The key to this approach is a chiral Brønsted base catalyst, often a cinchona alkaloid derivative. The catalyst deprotonates the carbon α to the imine, forming a transient, planar enamine intermediate. The subsequent protonation of this intermediate by the protonated chiral catalyst occurs stereoselectively, establishing the chiral center. The success of this reaction relies on the catalyst's ability to control the stereochemistry of the proton transfer step.[1] This method is particularly powerful for accessing both aryl and alkyl-substituted trifluoromethylated amines.[5]

Protocol: Cinchona Alkaloid-Catalyzed Asymmetric Isomerization

This protocol is based on the groundbreaking work by the Lu group, demonstrating a highly enantioselective isomerization of N-benzyl trifluoromethyl imines.[1][5]

Materials:

-

N-Benzyl trifluoromethyl imine (1.0 equiv)

-

Modified 9-OH cinchona alkaloid catalyst (e.g., DHQ-7f) (10 mol%)

-

Toluene or Chlorobenzene (0.1 M)

Procedure:

-

Reaction Setup: In a dry vial, dissolve the N-benzyl trifluoromethyl imine and the chiral organocatalyst in the chosen solvent under an inert atmosphere.

-

Reaction: Stir the solution at room temperature (or slightly elevated temperature, e.g., 40 °C, if needed) for 12-36 hours.

-

Monitoring: Monitor the conversion of the imine to the enamine/amine product by TLC or ¹H NMR spectroscopy. The disappearance of the imine proton signal and the appearance of the amine N-H and methine C-H signals are indicative of the reaction's progress.

-

Purification: Once the reaction is complete, directly load the crude mixture onto a silica gel column. Purify by flash chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the chiral trifluoromethylated amine.

-

Self-Validation:

-

Structure: Confirm the structure via NMR spectroscopy and mass spectrometry.

-

Purity: Assess purity by ¹H NMR and HPLC.

-

Stereoselectivity: Determine the enantiomeric excess by chiral HPLC analysis.

-

| R¹ (in R¹-C(CF₃)=N-Bn) | R² (Catalyst) | Yield (%) | e.e. (%) | Reference |

| Phenyl | DHQ-7f | 95% | 96% | [1] |

| 4-Bromophenyl | DHQ-7f | 98% | 96% | [1] |

| Cyclohexyl | DHQ-7f | 91% | 95% | [1] |

References

-

D. Lu, G. Chen, et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. Available at: [Link]

-

J. A. G. Williams, et al. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Nature Communications. Available at: [Link]

-

Various Authors. (2020). Organocatalytic asymmetric synthesis of chiral CF3-containing compounds. Chinese Chemical Letters. Available at: [Link]

-

M. Shigeno, et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

D. G. Hall, et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. Available at: [Link]

-

H. Wennemers, et al. (2023). Organocatalytic Synthesis of Chiral Trifluoromethylsulfones. ChemistryViews. Available at: [Link]

-

Various Authors. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]

-

Various Authors. Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. Available at: [Link]

-

J. Alemán, et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]

-

S. E. Reisman, et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. Available at: [Link]

-

S. E. Reisman, et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. Available at: [Link]

-

Various Authors. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. Available at: [Link]

-

J. G. de Vries, et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. Available at: [Link]

-

D. J. Burton. (2007). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. Available at: [Link]

-

F. H. Arnold, et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. Available at: [Link]

-

G. Liu, et al. (2015). Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Trifluoromethylimines. Synfacts. Available at: [Link]

-

Various Authors. (2018). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. European Journal of Organic Chemistry. Available at: [Link]

-

J. Alemán, et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed Central. Available at: [Link]

-

J. G. de Vries, et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. ACS Publications. Available at: [Link]

-

Various Authors. Early examples of intramolecular asymmetric reductive amination... ResearchGate. Available at: [Link]

-

D. Lu, G. Chen, et al. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. Available at: [Link]

Sources

- 1. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine as a Pharmaceutical Intermediate: A Technical Guide

Introduction: The Strategic Importance of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance a molecule's metabolic stability, lipophilicity, binding affinity, and ability to cross the blood-brain barrier. The subject of this guide, 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, is a chiral intermediate that powerfully exemplifies the benefits of this strategy. Possessing two trifluoromethyl groups, this molecule is a highly sought-after building block for the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2]

This technical note provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of potent and selective enzyme inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and discuss the broader implications for drug development professionals.

Physicochemical Properties and Molecular Attributes

The utility of this compound as a pharmaceutical intermediate is intrinsically linked to its unique structural features. The presence of two trifluoromethyl (CF3) groups profoundly influences its chemical and biological behavior.

| Property | Influence of Trifluoromethyl Groups | Reference |

| Metabolic Stability | The strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, leading to a longer biological half-life of the final drug molecule. | [2] |

| Lipophilicity | The CF3 groups significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. | [2] |

| Binding Affinity | The electron-withdrawing nature of the CF3 groups can alter the pKa of the amine and influence non-covalent interactions with target proteins, potentially leading to increased binding affinity and potency. | [2] |

| Conformational Control | The steric bulk of the CF3 groups can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation. | [2] |

Application in the Synthesis of CNS-Active Agents and Enzyme Inhibitors

The structural attributes of this compound make it an ideal intermediate for the synthesis of a variety of pharmacologically active compounds, including antidepressants, antipsychotics, and selective enzyme inhibitors.[1] Its application is particularly notable in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain, inflammation, and anxiety.

Case Study: Synthesis of Fenfluramine Analogues for Neurological Disorders

Fenfluramine, N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine, is a pharmaceutical agent that has been used in the treatment of obesity and, more recently, for seizures associated with Dravet syndrome.[3] The synthesis of Fenfluramine and its analogues often involves the use of a 3-(trifluoromethyl)phenyl precursor, highlighting the importance of this structural motif in targeting neurological pathways. While not a direct application of the title compound, the established therapeutic relevance of this scaffold underscores the potential of this compound in the development of new CNS-active drugs.

Synthetic Protocols and Methodologies

The synthesis of chiral amines, particularly those bearing trifluoromethyl groups, is a topic of significant interest in organic chemistry. Several asymmetric synthetic routes have been developed to access these valuable intermediates with high enantiopurity.

Protocol 1: Asymmetric Synthesis from a Prochiral Ketone

A common and effective strategy for the synthesis of chiral amines is the asymmetric reduction of a corresponding imine, which is typically derived from a prochiral ketone.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow from a prochiral ketone.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

A detailed procedure for the synthesis of the starting ketone can be found in various patents and publications. One common method involves the Grignard reaction of 3-bromobenzotrifluoride with an appropriate trifluoroacetylating agent.[4]

Step 2: Imine Formation

-

To a solution of 1-(3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone (1.0 eq) in toluene (5 mL/mmol), add benzylamine (1.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude N-benzyl imine, which can be used in the next step without further purification.

Step 3: Asymmetric Reduction

-

In a high-pressure reaction vessel, dissolve the crude N-benzyl imine (1.0 eq) in anhydrous methanol (10 mL/mmol).

-

Add a chiral rhodium catalyst, such as [Rh(COD)2]BF4 with a chiral phosphine ligand (e.g., (R)-BINAP), at a catalyst loading of 0.5-1 mol%.

-

Purge the vessel with hydrogen gas (3-4 times) and then pressurize to 50-100 psi.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Deprotection

-

Dissolve the chiral N-benzyl amine (1.0 eq) in ethanol (10 mL/mmol).

-

Add 10% Palladium on carbon (10 wt%).

-

Hydrogenate the mixture at 50 psi and room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the desired chiral amine, this compound.

Protocol 2: Amide Coupling to Synthesize a FAAH Inhibitor Precursor

This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid, a key step in the synthesis of many FAAH inhibitors.

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Detailed Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) at 0°C, add a coupling reagent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq).

-

Stir the mixture at 0°C for 30 minutes to form the activated ester.

-

Add a solution of this compound (1.0 eq) and diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Conclusion and Future Perspectives

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, provide medicinal chemists with a valuable tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The application of this building block in the synthesis of CNS-active agents and enzyme inhibitors, such as those targeting FAAH, is a testament to its strategic importance in modern drug discovery. As our understanding of the intricate roles of fluorination in molecular recognition and metabolism continues to grow, the demand for and application of such highly functionalized intermediates are poised to expand, paving the way for the development of next-generation therapeutics.

References

-

MySkinRecipes. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. Retrieved from [Link]

- Snape, T. J., et al. (2001). (R)-1-[3-(Trifluoromethyl)phenyl]ethanol as a key chiral building block for the preparation of neuroprotective compounds. Bioorganic & Medicinal Chemistry Letters, 11(1), 123-126.

-

PubChem. (R)-1-[3-(Trifluoromethyl)phenyl]ethanol. Retrieved from [Link]

-

Zogenix, Inc. (2022). FINTEPLA® (fenfluramine) oral solution. Retrieved from [Link]

- Enamine. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Retrieved from [https://enamine.net/library/compounds/an-easy-synthesis-of-a-trifluoromethyl-amines-from-aldehydes-or-ketones-using-the-ruppert-prakash-reagent]

- Li, X., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3863–3868.

-

MDPI. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]

-

Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]

- Google Patents. (2021). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

NIH National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Retrieved from [Link]

-

ResearchGate. (2022). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

- 1. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2021117057A1 - Polymorph of n-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and process for preparation thereof - Google Patents [patents.google.com]

- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

Application Note & Protocol: N-Alkylation of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Abstract

This document provides detailed protocols for the N-alkylation of 2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, a critical chiral intermediate in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) active agents.[1] The presence of trifluoromethyl groups enhances metabolic stability and blood-brain barrier penetration, making its derivatives valuable in drug discovery.[1] This guide outlines two primary, robust methods for N-alkylation: direct alkylation via SN2 reaction with alkyl halides and reductive amination with carbonyl compounds. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the rationale behind experimental choices to ensure reproducibility and high yields.

Introduction: The Challenge and Importance of N-Alkylation of Fluoroalkylamines

N-alkylated amines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] The introduction of an alkyl group onto the nitrogen atom can significantly alter a molecule's physicochemical properties, including its solubility, basicity, and binding affinity to biological targets. This compound presents a unique synthetic challenge due to the electron-withdrawing nature of the two trifluoromethyl groups. These groups decrease the nucleophilicity of the amine, potentially slowing down conventional N-alkylation reactions and requiring carefully optimized conditions.

This application note addresses these challenges by providing two well-established and reliable protocols:

-

Direct N-Alkylation with Alkyl Halides: A classic SN2 approach suitable for introducing primary and some secondary alkyl groups.[3]

-

Reductive Amination: A versatile one-pot method that allows for the introduction of a wider variety of alkyl groups through the reaction with aldehydes or ketones.[2]

The choice between these methods will depend on the desired alkyl substituent, the availability of starting materials, and the scale of the reaction.

Strategic Overview: Method Selection

The selection of an appropriate N-alkylation strategy is paramount for achieving the desired product with high efficiency and purity. The following diagram illustrates the decision-making process and general workflow.

Caption: General workflow for the N-alkylation of the target amine.

Protocol 1: Reductive Amination

Reductive amination is a highly efficient one-pot procedure for forming carbon-nitrogen bonds.[2] It proceeds through the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction. This method is often preferred due to its broad substrate scope and the use of mild reducing agents.[2]

Rationale for Reagent Selection

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are relatively non-polar and facilitate the formation of the imine intermediate by allowing for the easy removal of water, although dehydrating agents can also be used.[2]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this reaction. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate. Its use avoids the formation of over-alkylation byproducts.

Detailed Experimental Protocol

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM, 10 mL per mmol of amine).

-

Addition of Carbonyl: To this solution, add the desired aldehyde or ketone (1.1 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) can be beneficial.[2]

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. A slight exotherm may be observed.

-

Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the reaction for the disappearance of the imine intermediate and the starting amine by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This method involves a direct SN2 reaction between the amine and an alkyl halide.[3] A base is required to neutralize the hydrohalic acid that is formed as a byproduct, which would otherwise protonate the starting amine and halt the reaction.[4] Controlling the stoichiometry is crucial to minimize over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine.

Rationale for Reagent Selection

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the amine and the base while promoting the SN2 reaction.

-

Base: A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or a solid inorganic base such as potassium carbonate (K₂CO₃) is recommended. These bases are strong enough to scavenge the generated acid without competing with the amine in reacting with the alkyl halide.

-

Alkylating Agent: Primary alkyl bromides or iodides are the most effective alkylating agents for this reaction. Alkyl chlorides are less reactive, and secondary halides may lead to competing elimination reactions.

Detailed Experimental Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile (15 mL per mmol of amine).

-

Addition of Base: Add potassium carbonate (K₂CO₃) (2.0 eq.) to the solution.

-

Addition of Alkyl Halide: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.05 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the starting amine is consumed, as monitored by TLC or LC-MS. This typically takes 12-24 hours.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude material by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

Comparative Analysis of N-Alkylation Methods

| Parameter | Reductive Amination | Direct Alkylation with Alkyl Halide |

| Alkylating Agent | Aldehydes, Ketones | Primary and some Secondary Alkyl Halides |

| Substrate Scope | Broad; accommodates complex and sterically hindered groups. | Generally limited to less hindered primary alkyl halides. |

| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, DIPEA) |

| Reaction Temperature | Room Temperature | Room Temperature to moderate heating (e.g., 40-60 °C)[2] |

| Common Solvents | DCM, DCE, Methanol[2] | Acetonitrile, DMF |

| Primary Challenge | Imine formation can be slow for hindered ketones. | Over-alkylation to the tertiary amine.[5] |

| Advantages | One-pot procedure, high functional group tolerance. | Utilizes readily available alkyl halides. |

Conclusion

The N-alkylation of this compound can be successfully achieved using either reductive amination or direct alkylation with alkyl halides. The choice of method should be guided by the desired final product and the availability of starting materials. Reductive amination offers greater versatility for introducing a wide range of alkyl groups, while direct alkylation provides a straightforward approach for simpler alkylations. Both protocols, when executed with care and proper monitoring, provide reliable pathways to valuable N-alkylated fluoroalkylamine derivatives for applications in pharmaceutical and chemical research.

References

-

N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). National Institutes of Health. [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (n.d.). National Institutes of Health. [Link]

-

ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). Defense Technical Information Center. [Link]

-

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine. (n.d.). MySkinRecipes. [Link]

-

An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024). ChemRxiv. [Link]

-

Efficient nickel-catalysed N-alkylation of amines with alcohols. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health. [Link]

-

Nickel-Catalyzed N-Arylation of Fluoroalkylamines. (2021). National Institutes of Health. [Link]

Sources

- 1. (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine as a Strategic Building Block in Modern Agrochemicals

Introduction: The Strategic Advantage of Fluorination in Agrochemical Design

The relentless pursuit of enhanced crop protection and yield improvement has positioned organofluorine chemistry at the forefront of agrochemical innovation. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into active ingredients can dramatically improve their efficacy, metabolic stability, and target specificity. The unique electronic properties and lipophilicity conferred by the CF₃ group often lead to superior biological activity and resistance to environmental degradation.[1][2]

This guide focuses on the application of a highly versatile and valuable building block: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine . This molecule, possessing two trifluoromethyl groups, offers a unique scaffold for the synthesis of next-generation herbicides, fungicides, and insecticides. Its distinct structural features can significantly influence the physicochemical properties of the final agrochemical, such as binding affinity to target enzymes or receptors, and transport within the plant.[1][2]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this building block, including its key physicochemical properties, its role in conferring desirable traits to agrochemicals, and detailed protocols for its incorporation into lead compounds.

Physicochemical Properties and Strategic Value

The strategic value of this compound in agrochemical design stems from its unique combination of structural features.

| Property | Value | Significance in Agrochemical Design |

| Molecular Formula | C₉H₇F₆N | High fluorine content contributes to increased metabolic stability and lipophilicity. |

| Molecular Weight | 255.15 g/mol | A moderate molecular weight allows for its incorporation into a variety of scaffolds without drastically increasing the overall size of the final molecule. |

| Boiling Point | ~185-190 °C (estimated) | Suitable for a range of reaction conditions. |

| Lipophilicity (LogP) | High (estimated) | The two trifluoromethyl groups significantly increase lipophilicity, which can enhance the penetration of the active ingredient through plant cuticles and insect exoskeletons. |

| pKa | Lower than non-fluorinated analogs (estimated) | The electron-withdrawing nature of the trifluoromethyl groups reduces the basicity of the amine, which can influence its binding characteristics and reactivity. |

The presence of two trifluoromethyl groups provides a powerful tool for modulating the properties of a lead compound. The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and its interaction with biological targets. The trifluoromethyl group on the ethylamine side chain can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.

Core Applications in Agrochemical Synthesis: Amide and N-Alkyl Derivatives